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Compound of Interest

Compound Name: T4 DNA ligase

Cat. No.: B12436835 Get Quote

In the realm of molecular cloning, the selection of an appropriate DNA ligase is a critical

determinant of experimental success. DNA ligases are essential enzymes that catalyze the

formation of phosphodiester bonds, joining DNA fragments together. This guide provides a

comprehensive comparison of commonly used DNA ligases, supported by experimental data,

to aid researchers in making informed decisions for their specific cloning applications.

Key Performance Characteristics of Common DNA
Ligases
The choice of DNA ligase hinges on several factors, including the nature of the DNA ends

(cohesive or blunt), the reaction temperature, and the specific application. The following table

summarizes the key characteristics of the most frequently used DNA ligases in cloning

experiments.
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Feature T4 DNA Ligase
E. coli DNA
Ligase

Taq DNA
Ligase

Ampligase®

Source
Bacteriophage

T4
Escherichia coli

Thermus

aquaticus

Thermophilic

bacterium

Cofactor ATP NAD+ NAD+ NAD+

Substrate

Compatibility

Cohesive & Blunt

ends, DNA/RNA

hybrids

Cohesive ends

only

Nicks in duplex

DNA

Nicks in duplex

DNA

Optimal

Temperature
16-25°C 16°C 45-65°C 65-95°C

Heat Inactivation 65°C for 10 min 65°C for 20 min No No

Key Applications

Routine cloning,

blunt-end

ligation, library

construction

cDNA cloning

(second-strand

synthesis)

High-

temperature

ligation, LCR,

SNP detection

High-

temperature

ligation, LCR,

SNP detection

Comparative Analysis of Ligation Efficiency
The efficiency of a DNA ligase is paramount for successful cloning. The following tables

present a comparative analysis of ligation efficiency for different DNA ends under various

conditions.

Cohesive End Ligation Efficiency
Ligase Relative Efficiency (%)

T4 DNA Ligase (with PEG) 87.3 ± 4.2[1]

T4 DNA Ligase (standard) 76.4 ± 3.8[1]

E. coli DNA Ligase 68.9 ± 4.3[1]

Taq DNA Ligase 45.2 ± 3.7[1]

Blunt-End Ligation Efficiency
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Ligase Relative Efficiency (%)

T4 DNA Ligase (with PEG) 72.8 ± 5.1[1]

T4 DNA Ligase (standard) 58.2 ± 4.6[1]

E. coli DNA Ligase 42.1 ± 3.9[1]

Taq DNA Ligase Negligible[1]

A study by Potapov, V. et al. provides a detailed analysis of the end-joining activity of several

DNA ligases on various substrates. The following table summarizes their findings on the

percentage of ligated product for different end types.

DNA Substrate
T4 DNA Ligase
(%)

T3 DNA Ligase
(%)

PBCV-1 DNA
Ligase (%)

hLig3 (%)

Blunt End (A/T) >60 ~70 <10 ~70

Blunt End (G/C) ~50 ~70 <10 ~70

5' Single Base

Overhang (A/T)
<10 <10 <10 ~40

3' Single Base

Overhang (A/T or

G/C)

~20 <10 ~50 ~20

2-Base

Overhang

(AT/TA)

>60 <10 ~50 ~20

4-Base

Overhang

(GATC/CTAG)

>80 >80 >80 >80

Experimental Workflows and Decision Making
Visualizing the experimental workflow and the decision-making process can streamline the

selection of the appropriate ligase.
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Preparation

Ligation Reaction
Downstream Processing

Vector Preparation
(Digestion, Dephosphorylation)

Setup Ligation Reaction
(Vector, Insert, Buffer, Ligase)

Insert Preparation
(PCR, Digestion)

Incubation
(Temperature & Time) Transformation Screening of Transformants

Start: What type of DNA ends?

Cohesive Ends

Cohesive

Blunt Ends

Blunt

RNA-splinted DNA?

Specialized

High Temperature
Ligation Required?

Standard Temperature

Use T4 DNA Ligase

No

Use Thermostable Ligase
(Taq or Ampligase)

Yes

Consider E. coli DNA Ligase
(for cohesive only)

Use SplintR Ligase
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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